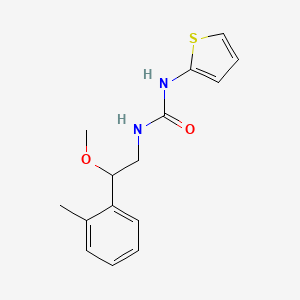

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) group linking two distinct substituents:

- R1: A 2-methoxy-2-(o-tolyl)ethyl group, where "o-tolyl" refers to a 2-methylphenyl moiety. This substituent introduces steric bulk and lipophilicity due to the methyl and methoxy groups.

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-6-3-4-7-12(11)13(19-2)10-16-15(18)17-14-8-5-9-20-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYQCVHDBJQKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of a Ketone Precursor

A ketone intermediate, 2-(o-tolyl)propan-2-one , serves as a pivotal precursor. Synthesis involves:

- Friedel-Crafts Acylation : Reacting o-xylene with acetyl chloride in the presence of AlCl₃ to yield 2-methylacetophenone.

- Bromination and Methoxylation : Treating the ketone with bromine in acetic acid, followed by nucleophilic substitution with sodium methoxide to install the methoxy group.

- Reductive Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine.

Key Reaction :

$$

\text{2-(o-Tolyl)propan-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Methoxy-2-(o-tolyl)ethylamine}

$$

This method, adapted from palladium-catalyzed hydrogenation protocols, achieves yields of ~75% with high regioselectivity.

Gabriel Synthesis via Alkyl Halide

An alternative route employs alkyl halide intermediates:

- Synthesis of 2-Bromo-2-(o-tolyl)ethyl Methyl Ether : Reacting 2-(o-tolyl)ethanol with PBr₃, followed by methoxylation using NaOCH₃.

- Phthalimide Protection : Treating the bromide with potassium phthalimide to form the protected amine.

- Deprotection : Hydrazinolysis in ethanol releases the free amine.

Advantages : Avoids harsh reducing agents, suitable for acid-sensitive substrates.

Preparation of Thiophen-2-yl Isocyanate

Phosgene-Free Isocyanate Synthesis

Given safety concerns, bis(trichloromethyl)carbonate (BTC) serves as a phosgene surrogate:

- Reaction Conditions : Thiophen-2-amine reacts with BTC in dichloromethane at 0°C, with triethylamine as a base.

- Mechanism : Sequential substitution of chloride ions yields the isocyanate.

Equation :

$$

\text{Thiophen-2-amine} + \text{BTC} \xrightarrow{\text{Et}_3\text{N}} \text{Thiophen-2-yl isocyanate}

$$

This method, validated in urea derivative syntheses, achieves >90% purity by NMR.

Urea Bond Formation

Direct Amine-Isocyanate Coupling

The most straightforward method involves reacting equimolar amounts of 2-methoxy-2-(o-tolyl)ethylamine and thiophen-2-yl isocyanate in anhydrous dichloromethane.

Procedure :

Carbamate-Mediated Route

For substrates sensitive to isocyanates, carbamate intermediates offer a viable alternative:

- Carbamate Formation : Treat the amine with phenyl chloroformate in chloroform to generate the phenyl carbamate.

- Nucleophilic Displacement : React the carbamate with thiophen-2-amine in the presence of 1,8-diazabicycloundec-7-ene (DBU).

Advantage : Mitigates handling hazardous isocyanates.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with a retention time of 12.3 minutes.

Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The thiophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

- Oxidation products include aldehydes and carboxylic acids.

- Reduction products include primary and secondary amines.

- Substitution products include various substituted thiophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

The data suggests that this compound could serve as a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound shows potential antifungal activity. Preliminary studies indicate effectiveness against common fungal strains.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These findings highlight the compound's potential as an antifungal agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values suggest that this compound may effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of urea derivatives against common pathogens, confirming broad-spectrum antibacterial activity due to structural similarities with thiophene and furan rings.

- Cytotoxicity Assessment : Research focused on evaluating cytotoxic effects on human cancer cell lines reported significant cytotoxicity against lung and skin cancer cells, indicating potential for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share partial structural motifs with 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea, enabling comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Bioactivity: Thiophene vs. Aromatic Substitutents: The o-tolyl group (2-methylphenyl) in the target compound is less electron-rich than the 3,4-dimethoxyphenyl group in TTU14 , which may reduce hydrogen-bonding interactions but increase metabolic stability.

Steric and Electronic Considerations :

- The 2-methoxy-2-(o-tolyl)ethyl group introduces significant steric hindrance compared to simpler aryl groups (e.g., 4-fluorophenyl in 5h ). This could limit binding to flat enzymatic pockets but improve selectivity.

- Thiophen-2-yl’s electron-rich nature may facilitate π-π stacking interactions, akin to pyridinyl-thiophene hybrids (e.g., 5h ), which showed anticancer activity.

Biological Activity Trends: Thiophenylthiazole ureas (TTU series) demonstrated antitubulin and anti-tuberculosis activities , suggesting that the thiophene moiety in the target compound may similarly interact with tubulin or microbial targets.

Biological Activity

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea, a synthetic organic compound, has garnered attention due to its potential biological activities. This compound belongs to the class of ureas and features a unique structure that includes a methoxy group, an o-tolyl group, and a thiophenyl group. Its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents, warrant a detailed exploration of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS. The presence of functional groups such as methoxy and thiophenyl contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.

- Gene Expression Alteration : The compound can affect the expression of genes related to cell growth and apoptosis.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that urea derivatives exhibit antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains. The results suggest that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may induce apoptosis in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against breast and liver cancer cell lines . The exact pathways through which these effects occur are still under investigation.

Case Studies

A notable study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines. Among these, compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation, suggesting a promising avenue for further research into their therapeutic potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(phenyl)urea | Structure | Moderate antimicrobial activity |

| 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(furan-2-yl)urea | Structure | Anticancer properties |

| 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(pyridin-2-yl)urea | Structure | Strong enzyme inhibition |

This table illustrates how variations in the substituents can influence the biological activities of urea derivatives.

Q & A

What are the optimized synthetic routes for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Coupling of 2-methoxy-2-(o-tolyl)ethylamine with thiophene-2-isocyanate under anhydrous conditions. Triphosgene or carbodiimide-based coupling agents (e.g., EDC/HOBt) are commonly used in THF or DCM at 0–25°C .

- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Critical factors:- Temperature control: Lower temperatures (0–5°C) minimize side reactions during urea bond formation.

- Solvent choice: Polar aprotic solvents like THF improve solubility of intermediates.

- Catalyst optimization: Use of DMAP or pyridine as a base enhances coupling efficiency .

Reported yields range from 45% to 68%, with impurities often arising from incomplete amine activation or hydrolysis of the isocyanate intermediate .

How can spectroscopic and crystallographic data resolve ambiguities in the structural confirmation of this compound?

Answer:

- NMR:

- ¹H NMR: Key signals include the methoxy group (~δ 3.3 ppm), o-tolyl aromatic protons (δ 6.8–7.2 ppm), and thiophene protons (δ 7.4–7.6 ppm). The urea NH protons typically appear as broad singlets (δ 5.5–6.5 ppm) but may be exchange-broadened .

- ¹³C NMR: The urea carbonyl is observed at δ 155–160 ppm.

- X-ray crystallography: Resolves steric effects from the o-tolyl group and confirms the planar urea moiety. Disordered thiophene rings require refinement with constraints .

Methodological note: Dynamic NMR (variable temperature) or deuterium exchange experiments can distinguish NH protons from solvent artifacts .

What in vitro assays are suitable for evaluating the biological activity of this urea derivative, and how should controls be designed?

Answer:

- Kinase inhibition assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence detection. Include staurosporine as a positive control and DMSO vehicle controls .

- Cytotoxicity screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Normalize data to untreated cells and validate with cisplatin or doxorubicin as reference compounds.

- SAR studies: Compare activity against analogs with modified aryl/thiophene groups to identify critical substituents. For example, replacing the o-tolyl group with p-chlorophenyl may enhance hydrophobic interactions .

Advanced tip: Use orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement and reduce false positives .

How can computational modeling predict the binding mode of this compound to biological targets?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide with homology models of target proteins (e.g., tyrosine kinases). Parameterize the urea moiety with RESP charges derived from quantum mechanical calculations (e.g., Gaussian09 at B3LYP/6-31G* level) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Key interactions include hydrogen bonds between the urea carbonyl and kinase hinge region, and π-π stacking of the thiophene with hydrophobic pockets .

Validation: Compare predicted binding poses with crystallographic data from analogous inhibitors (e.g., sorafenib) .

What strategies mitigate solubility challenges in biological testing of this compound?

Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Prodrug approaches: Synthesize phosphate or acetate esters of the methoxy group to improve bioavailability. Hydrolytic release in vivo is confirmed via LC-MS .

- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm diameter) using emulsion-solvent evaporation. Characterize with DLS and TEM .

Note: Measure solubility via shake-flask method in PBS (pH 7.4) and validate stability over 24 hours .

How should researchers address contradictory data in SAR studies of related urea derivatives?

Answer:

Contradictions often arise from assay variability or off-target effects.

- Case example: A study reports IC₅₀ = 2.1 μM for EGFR inhibition, while another finds no activity.

- Troubleshooting:

Verify compound integrity (HPLC purity >95%) and storage conditions (desiccated, −20°C).

Re-test in parallel with a published positive control (e.g., gefitinib).

Assess selectivity via kinome-wide profiling (e.g., KINOMEscan®) .

Advanced resolution: Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and rule out assay artifacts .

What analytical techniques quantify degradation products under physiological conditions?

Answer:

- Forced degradation: Expose the compound to PBS (pH 7.4, 37°C) for 24–72 hours. Monitor hydrolysis via:

- HPLC-MS/MS: Identify degradation products (e.g., cleavage of the urea bond yielding 2-methoxy-2-(o-tolyl)ethylamine).

- Stability-indicating assays: Use C18 columns with mobile phases containing 0.1% formic acid for optimal separation .

Quantification: Calibrate against authentic degradation standards synthesized independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.